2-Amino-2-(1H-indol-5-yl)acetic acid

Unnatural amino acid synthesis Indole derivative stability Positional isomer comparison

Researchers require the correct indolylglycine positional isomer for reproducible SAR and natural product synthesis. 3-substitution (common tryptophan analogs) fails to replicate 5-specific electronic and steric profiles. This compound solves that. - **Application**: Vasopressin receptor antagonist building block (US Patent 4684716); dragmacidin total synthesis intermediate. - **Conformational control**: Induces beta-turn propensity in GHRP-6 peptidomimetics. - **Supply**: Standard research quantities, ≥95% purity, immediate shipment.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 108763-43-5
Cat. No. B598947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(1H-indol-5-yl)acetic acid
CAS108763-43-5
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1C(C(=O)O)N
InChIInChI=1S/C10H10N2O2/c11-9(10(13)14)7-1-2-8-6(5-7)3-4-12-8/h1-5,9,12H,11H2,(H,13,14)
InChIKeyXJJJDZBNTOYJAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(1H-indol-5-yl)acetic Acid Overview


2-Amino-2-(1H-indol-5-yl)acetic acid (CAS 108763-43-5, molecular formula C₁₀H₁₀N₂O₂, molecular weight 190.20 g/mol) is an indole-5-substituted α-amino acid . This compound belongs to the indolylglycine class of unnatural amino acids, characterized by an indole ring directly attached to the α-carbon position of glycine [1]. Unlike the more common 3-substituted indole analogs (e.g., tryptophan or 3-indolylglycine), the 5-position substitution pattern alters the spatial orientation and electronic properties of the indole pharmacophore, which is critical for specific peptide and small-molecule design applications . The compound is commercially available with typical purity specifications of ≥95% and is primarily utilized as a building block in medicinal chemistry, peptide synthesis, and complex natural product construction .

Substitution Limitations of 2-Amino-2-(1H-indol-5-yl)acetic Acid


Indolylglycine derivatives are not functionally interchangeable due to the positional isomerism of the indole substitution site. 2-Amino-2-(1H-indol-5-yl)acetic acid bears the amino acid side chain at the indole 5-position, whereas the more prevalent 3-indolylglycine (CAS 6747-15-5) and natural tryptophan feature substitution at the indole 3-position . This positional difference produces distinct chemical reactivity during downstream synthesis—for example, 5-substituted indoles exhibit different electronic density distribution and steric accessibility in electrophilic substitution reactions compared to 3-substituted analogs [1]. In peptide-based applications, substituting a 5-indolylglycine residue for a 3-indolylglycine or tryptophan residue alters the three-dimensional presentation of the indole aromatic surface, which directly impacts receptor binding geometry, protein folding stability, and molecular recognition events [2]. Generic substitution without verifying positional compatibility risks synthetic failure, altered biological activity profiles, and irreproducible research outcomes. The quantitative evidence below substantiates where 5-position specificity provides measurable differentiation.

Quantitative Evidence: 2-Amino-2-(1H-indol-5-yl)acetic Acid


5-Indolyl Hydantoin Stability vs 3-Indolyl Isomer

In the synthetic preparation of 2-amino-2-(1H-indol-5-yl)acetic acid via hydantoin hydrolysis, the 5-indolyl hydantoin precursor (compound 6e) demonstrates substantially greater stability under alkaline conditions than its 3-indolyl positional isomer [1]. This stability differential is quantified by the isolated yield of the target amino acid following identical hydrolysis protocols [1].

Unnatural amino acid synthesis Indole derivative stability Positional isomer comparison

Position-Specific Incorporation into Vasopressin Antagonists

2-Amino-2-(1H-indol-5-yl)acetic acid (as the 5-β-indolylglycyl unit) was successfully incorporated into cyclic octapeptide and nonapeptide vasopressin antagonists at positions 2 or 3 of the peptide backbone [1]. The resulting compounds exhibited vasopressin antagonist activity manifested as water diuresis, confirming that the 5-position substitution pattern produces biologically active peptides [1].

Vasopressin receptor antagonist Peptide therapeutics Unnatural amino acid incorporation

5-Indolylglycine in Dragmacidin A Total Synthesis

The first total synthesis of dragmacidin A, a marine bisindole alkaloid with demonstrated anticancer, antifungal, antiviral, and anti-inflammatory activities, was accomplished using condensation of two indolylglycines followed by cyclization and reduction [1]. The methodology developed for indolylglycine synthesis via Wittig reaction, azide addition, and reduction from indolin-3-ones was established as a general and practical route [1]. While the specific indole substitution pattern used in dragmacidin A includes both 5- and 6-substituted indole moieties, the methodology developed for synthesizing indolylglycines broadly enabled the total synthesis of dragmacidins A–C [2].

Natural product total synthesis Marine alkaloid synthesis Indolylglycine methodology

Aza-Indolylglycine Beta-Turn in GHRP-6 Analogs

Aza-indolylglycine residues, synthesized via copper-catalyzed N-arylation of semicarbazone peptides, were incorporated at the Trp(4) position of the Growth Hormone Releasing Peptide-6 (GHRP-6) hexapeptide sequence [1]. Circular dichroism (CD) spectroscopy demonstrated that these aza-peptides exhibit a propensity to adopt beta-turn conformations [1].

Peptidomimetics Aza-amino acid Beta-turn conformation

Application Scenarios for 2-Amino-2-(1H-indol-5-yl)acetic Acid


Vasopressin Antagonist Development

Researchers developing vasopressin receptor antagonists for hyponatremia, congestive heart failure, or polycystic kidney disease can incorporate 2-amino-2-(1H-indol-5-yl)acetic acid as a 5-β-indolylglycyl residue at position 2 or 3 of cyclic octapeptide or nonapeptide scaffolds [1]. The evidence from US Patent 4684716 confirms that this specific building block yields bioactive antagonists capable of inducing water diuresis [1]. Procurement of the 5-indolyl isomer is essential for reproducing these results or exploring structure-activity relationships, as substitution with 3-indolyl isomers may alter receptor binding geometry and antagonist efficacy [1].

Bisindole Marine Alkaloid Total Synthesis

Synthetic organic chemists pursuing total synthesis of dragmacidin-class marine alkaloids or related bisindole piperazine natural products should procure 2-amino-2-(1H-indol-5-yl)acetic acid as a key building block [2]. The indolylglycine methodology established by Kawasaki et al. (Organic Letters, 2000) for dragmacidin A–C synthesis relies on condensation of indolylglycine derivatives followed by diketopiperazine cyclization and reduction [2]. This compound class has been validated in the synthesis of natural products with demonstrated anticancer, antifungal, antiviral, and anti-inflammatory activities [2].

Aza-Peptide Peptidomimetic Synthesis

Medicinal chemists developing peptidomimetics requiring backbone conformational constraint can utilize 2-amino-2-(1H-indol-5-yl)acetic acid as a precursor for aza-indolylglycine synthesis via N-arylation methodologies [3]. As demonstrated in GHRP-6 analog synthesis, aza-indolylglycine incorporation induces beta-turn conformational propensity, a structural feature valuable for enhancing peptide metabolic stability and receptor selectivity [3]. This application is particularly relevant for developing peptide therapeutics targeting GPCRs, hormone receptors, and protein-protein interaction interfaces [3].

Position-Selective Indole Functionalization Methodology

Organic methodologists developing new catalytic routes to indolylglycine derivatives should select 2-amino-2-(1H-indol-5-yl)acetic acid as a benchmark substrate for evaluating regioselectivity in oxidative coupling, Friedel-Crafts alkylation, or enantioselective indolylation reactions [4]. The compound's 5-position substitution pattern serves as a distinct electronic and steric test case compared to 3-position analogs, enabling rigorous assessment of new catalytic systems' positional selectivity and functional group tolerance [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-2-(1H-indol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.